molecular formula C11H20Cl3N3 B8295765 2-(pyridin-3-yl)-2-(pyrrolidin-1-yl)ethan-1-amine trihydrochloride

2-(pyridin-3-yl)-2-(pyrrolidin-1-yl)ethan-1-amine trihydrochloride

Cat. No.: B8295765
M. Wt: 300.7 g/mol
InChI Key: NXOHRZGMHUYAEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(pyridin-3-yl)-2-(pyrrolidin-1-yl)ethan-1-amine trihydrochloride is a chemical compound that features a pyridine ring and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyridin-3-yl)-2-(pyrrolidin-1-yl)ethan-1-amine trihydrochloride typically involves the reaction of 3-pyridylacetonitrile with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4) to facilitate the reduction of the nitrile group to an amine group. The resulting amine is then treated with hydrochloric acid to form the trihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(pyridin-3-yl)-2-(pyrrolidin-1-yl)ethan-1-amine trihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of N-alkylated pyrrolidine derivatives.

Scientific Research Applications

2-(pyridin-3-yl)-2-(pyrrolidin-1-yl)ethan-1-amine trihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(pyridin-3-yl)-2-(pyrrolidin-1-yl)ethan-1-amine trihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Pyridyl)-2-pyrrolidinylethyl amine: Lacks the trihydrochloride salt form.

    3-Pyridylacetonitrile: Precursor in the synthesis of the target compound.

    Pyrrolidine: Basic structure present in the target compound.

Uniqueness

2-(pyridin-3-yl)-2-(pyrrolidin-1-yl)ethan-1-amine trihydrochloride is unique due to its combination of a pyridine ring and a pyrrolidine ring, along with the trihydrochloride salt form. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C11H20Cl3N3

Molecular Weight

300.7 g/mol

IUPAC Name

2-pyridin-3-yl-2-pyrrolidin-1-ylethanamine;trihydrochloride

InChI

InChI=1S/C11H17N3.3ClH/c12-8-11(14-6-1-2-7-14)10-4-3-5-13-9-10;;;/h3-5,9,11H,1-2,6-8,12H2;3*1H

InChI Key

NXOHRZGMHUYAEQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(CN)C2=CN=CC=C2.Cl.Cl.Cl

Origin of Product

United States

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